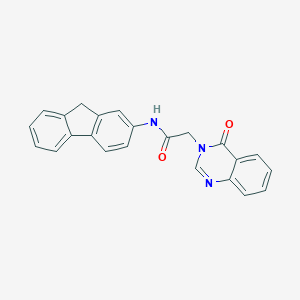
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FOA is a fluorescent derivative of quinazolinone, which has been found to have potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
FOA is a fluorescent probe that binds to certain proteins and changes its fluorescence properties upon binding. The mechanism of action of FOA involves the formation of a complex between FOA and the target protein, which leads to a change in the local environment of FOA and a change in its fluorescence properties. The binding of FOA to the target protein can be monitored by measuring the changes in its fluorescence properties.
Biochemical and Physiological Effects
FOA has been found to have minimal toxicity and does not affect the viability of cells at concentrations used in experiments. FOA has been used to study the activity of enzymes such as protein kinases and phosphatases and has been found to be a useful tool for studying cellular signaling pathways. FOA has also been used to study protein-protein interactions and has been found to selectively bind to certain proteins.
Advantages and Limitations for Lab Experiments
FOA has several advantages for lab experiments such as its high sensitivity, selectivity, and ease of use. FOA can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. However, FOA has some limitations such as its limited solubility in water and its potential to interfere with certain biological processes.
Future Directions
For FOA research include the development of new biosensors for detecting specific proteins in biological samples, the study of FOA as a tool for drug discovery, and the optimization of FOA synthesis methods to produce higher yields of FOA with improved purity. FOA may also have potential applications in medical imaging and diagnostics.
Synthesis Methods
The synthesis of FOA involves the reaction of 2-aminobenzophenone with ethyl chloroacetate to form N-(9H-fluoren-2-yl)-2-(2-oxo-2-phenylethyl)benzamide. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form the final product, N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis method has been optimized to produce high yields of FOA with good purity.
Scientific Research Applications
FOA has been used as a fluorescent probe to study various biological phenomena such as protein-protein interactions, enzyme activity, and cellular signaling pathways. FOA has been found to selectively bind to certain proteins and has been used to develop biosensors for detecting specific proteins in biological samples. FOA has also been used to study the mechanism of action of certain drugs and has potential applications in drug discovery.
properties
Molecular Formula |
C23H17N3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(13-26-14-24-21-8-4-3-7-20(21)23(26)28)25-17-9-10-19-16(12-17)11-15-5-1-2-6-18(15)19/h1-10,12,14H,11,13H2,(H,25,27) |
InChI Key |
NHIWRIWIFJPGJY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)
![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)